

Application Notes: m-Cresol as a Preservative in Protein and Vaccine Formulations

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Compound of Interest					
Compound Name:	m-Cresol, 6-nonyl-				
Cat. No.:	B1675971	Get Quote			

Introduction

Metacresol (m-Cresol) is an aromatic organic compound and a widely used antimicrobial preservative in parenteral drug products, including multi-dose protein and vaccine formulations. [1][2][3] Its primary function is to inhibit the growth of microorganisms that may be introduced during repeated withdrawals from a multi-dose vial.[1][4] While effective as a preservative, its interaction with the active protein or vaccine components is a critical consideration in formulation development, as it can influence stability, aggregation, and overall product efficacy. [1][5]

Mechanism of Action and Effects

- Antimicrobial Activity: m-Cresol, like other phenolic preservatives, exerts its antimicrobial
 effect by disrupting the microbial cell membrane. This leads to increased membrane
 permeability, leakage of intracellular constituents, and ultimately, cell death.[6][7] It is
 effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]
- Interaction with Proteins: The interaction of m-Cresol with proteins is complex and can be either beneficial or detrimental depending on the protein and formulation context.
 - Stabilization: In some formulations, such as insulin, m-Cresol and other phenolic
 excipients are known to stabilize the protein structure. They promote the formation of more
 stable insulin hexamers by binding to hydrophobic pockets at the monomer-monomer
 interface, which is crucial for long-term stability and controlled release.[8]



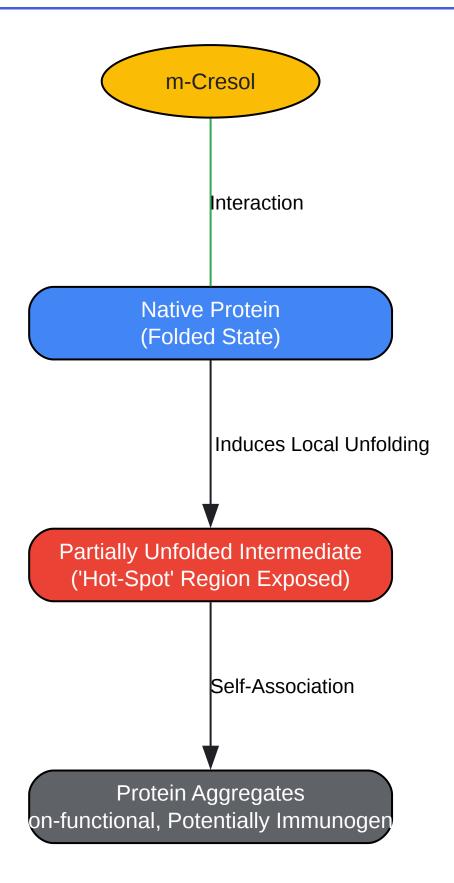




Protein Aggregation: Conversely, m-Cresol has been shown to induce aggregation in other proteins.[1][3][5] The proposed mechanism does not involve global unfolding of the protein. Instead, m-Cresol can interact with specific, localized regions ("hot-spots") of the protein, leading to a partially unfolded intermediate state.[1][4] This partially unfolded state is prone to aggregation, which can reduce the concentration of the functional monomer and potentially lead to immunogenicity.[1]

Below is a diagram illustrating the proposed mechanism of m-Cresol-induced protein aggregation.





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Caption: Mechanism of m-Cresol-induced protein aggregation.



Data Presentation

Quantitative data regarding the use of m-Cresol is summarized in the tables below for easy reference and comparison.

Table 1: Typical Concentrations and Efficacy of m-Cresol

Formulation Type	Typical m-Cresol Concentration (% w/v or g%)	Antimicrobial Efficacy Notes	References
Peptide/Protein Formulations	0.3%	Commonly used % level to inhibit microbial growth.	
Insulin	0.16% (in combination with 0.065% phenol)	Acts as both a preservative and a stabilizer.	[9]
Antivenoms (Equine F(ab')2)	0.15% - 0.35%	0.15% found to be the minimum effective concentration meeting British Pharmacopoeia standards.	[10][11]

| General Injectable Formulations | 0.15% - 0.3% | Effective against Gram-positive and less so against Gram-negative bacteria. |[12] |

Table 2: Summary of m-Cresol Toxicological Data



Parameter	Species	Value	Route of Administration	References
LD50	Rat	1100 mg/kg bw	Dermal	[13]
LD50	Rat	242 mg/kg bw/day	Oral (gavage)	[13]
NOAEL (No Observed Adverse Effect Level)	Rat	50 mg/kg day-1	Oral	[14]
Primary Effects	Human	Irritation to eyes, skin, mucous membranes; potential for CNS, liver, and kidney damage at high concentrations.	Inhalation, Dermal, Ingestion	[15]

| Cosmetic Use Concentration Limit | N/A | Safe at concentrations up to 0.5% in cosmetics. | N/A |[13] |

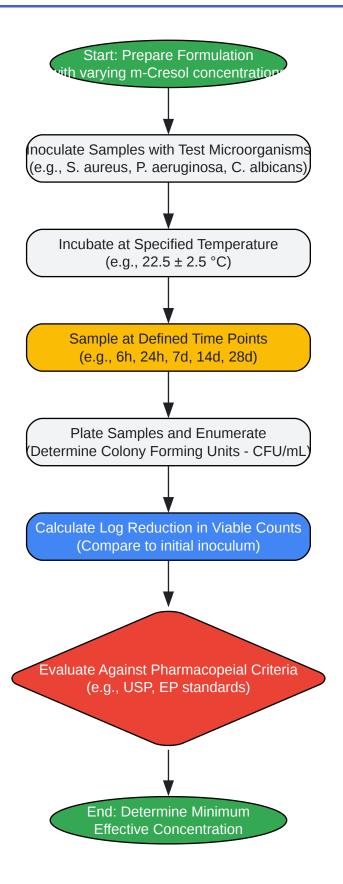
Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating m-Cresol for their specific formulations.

Protocol 1: Antimicrobial Efficacy Testing (AET)

Objective: To determine the effectiveness of m-Cresol in a specific formulation against a panel of standard microorganisms as required by pharmacopeias (e.g., USP <51>, EP 5.1.3).





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Caption: Experimental workflow for Antimicrobial Efficacy Testing (AET).







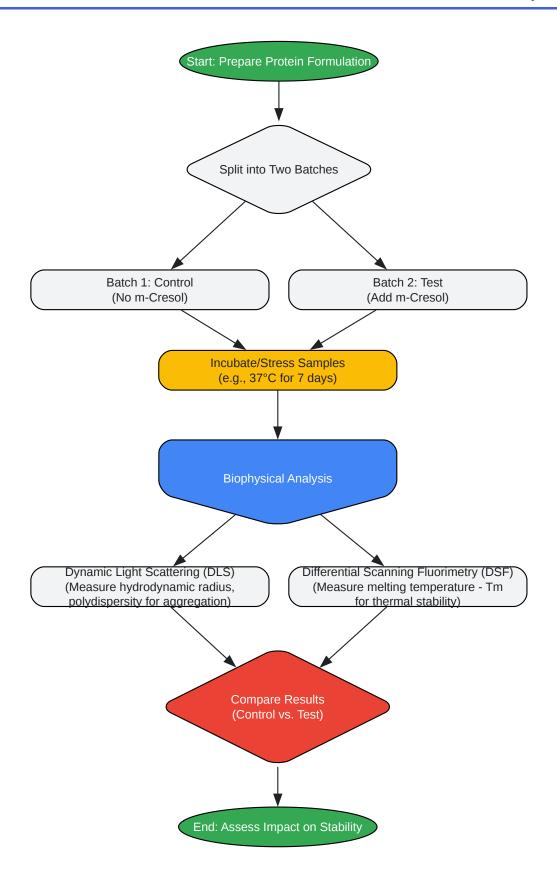
Methodology:

- Preparation: Prepare several batches of the final drug product formulation, each with a different concentration of m-Cresol (e.g., 0.1%, 0.15%, 0.2%, 0.25%, 0.3%).[10][11] Include a negative control with no preservative.
- Inoculation: In separate sterile containers, inoculate each formulation batch with a standardized suspension of test microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, and Escherichia coli) to achieve a final concentration of 10⁵ to 10⁶ colony-forming units (CFU) per mL.[10]
- Incubation: Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.[10]
- Sampling and Plating: At specified time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw an aliquot from each container. Perform serial dilutions and plate on appropriate growth media to determine the concentration of viable microorganisms (CFU/mL).
- Analysis: Calculate the log reduction of viable microorganisms at each time point compared
 to the initial inoculum. Compare these results against the acceptance criteria outlined in the
 relevant pharmacopeia (e.g., European Pharmacopoeia or United States Pharmacopeia).[3]
 [10] The lowest concentration of m-Cresol that meets the criteria is the minimum effective
 concentration.

Protocol 2: Assessing m-Cresol's Impact on Protein Stability

Objective: To evaluate the effect of m-Cresol on the physical stability of a protein therapeutic by measuring changes in aggregation and thermal stability.





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Caption: Workflow for assessing the impact of m-Cresol on protein stability.



Methodology:

- Sample Preparation: Prepare two sets of the protein formulation. One set will be the control
 (no m-Cresol), and the other will be the test sample, containing the target concentration of
 m-Cresol.
- Stress Conditions (Optional): To accelerate potential instability, samples can be subjected to stress conditions, such as elevated temperature (e.g., 37°C or 55°C) for a defined period (e.g., 1 to 7 days).[1]
- Dynamic Light Scattering (DLS) for Aggregation:
 - Measure the size distribution (hydrodynamic radius) and polydispersity index (PDI) of particles in both control and test samples.
 - An increase in the average particle size or PDI in the m-Cresol-containing sample compared to the control indicates preservative-induced aggregation.[16]
- Differential Scanning Fluorimetry (DSF) for Thermal Stability:
 - DSF, or a thermal shift assay, measures the thermal denaturation temperature (Tm) of a protein.[16]
 - In the presence of a fluorescent dye that binds to hydrophobic regions, the protein is slowly heated. As the protein unfolds, the dye binds, causing an increase in fluorescence.
 The midpoint of this transition is the Tm.
 - A lower Tm in the sample containing m-Cresol compared to the control indicates that the
 preservative destabilizes the protein, making it more susceptible to unfolding and
 subsequent aggregation.[16]
- Analysis: Compare the DLS and DSF data between the control and test samples. A
 significant increase in aggregation and/or a decrease in thermal stability (Tm) would suggest
 a negative interaction between the protein and m-Cresol, requiring further formulation
 optimization.

Protocol 3: Quantification of m-Cresol by High-Performance Liquid Chromatography (HPLC)



Objective: To accurately quantify the concentration of m-Cresol in a final drug product to ensure it is within the specified limits.

Methodology:

- Standard Preparation: Prepare a series of standard solutions of m-Cresol in a suitable solvent (e.g., mobile phase) at known concentrations to create a calibration curve.
- Sample Preparation: Dilute the protein or vaccine formulation with the mobile phase to bring
 the m-Cresol concentration within the range of the calibration curve. Protein precipitation
 (e.g., with acetonitrile) may be necessary, followed by centrifugation to obtain a clear
 supernatant for injection.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at approximately 270 nm.
 - Injection Volume: 20 μL.

Analysis:

- Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
- Inject the prepared sample.
- Quantify the m-Cresol concentration in the sample by comparing its peak area to the calibration curve. Account for the dilution factor used during sample preparation.



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